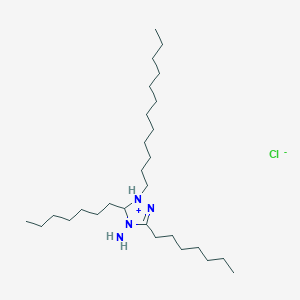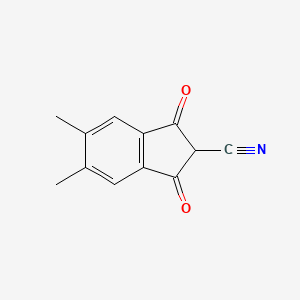
5,6-Dimethyl-1,3-dioxo-2,3-dihydro-1H-indene-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indene-2-carbonitrile, 2,3-dihydro-5,6-dimethyl-1,3-dioxo- is a complex organic compound with a unique structure that includes an indene core, a carbonitrile group, and two dioxo groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indene-2-carbonitrile, 2,3-dihydro-5,6-dimethyl-1,3-dioxo- can be achieved through several synthetic routes. One common method involves the nucleophilic addition of alkyl acetate to dialkyl phthalate under basic conditions, producing an intermediate that can be further processed to yield the desired compound . The reaction typically requires a strong base, such as sodium hydroxide, and is conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 1H-Indene-2-carbonitrile, 2,3-dihydro-5,6-dimethyl-1,3-dioxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonitrile group to an amine or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
1H-Indene-2-carbonitrile, 2,3-dihydro-5,6-dimethyl-1,3-dioxo- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives have shown potential in biological studies, particularly in the development of new drugs and therapeutic agents.
Industry: The compound is utilized in the production of advanced materials, including polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism by which 1H-Indene-2-carbonitrile, 2,3-dihydro-5,6-dimethyl-1,3-dioxo- exerts its effects involves interactions with various molecular targets and pathways. The indene core can interact with biological receptors, while the carbonitrile and dioxo groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the observed biological effects .
Comparison with Similar Compounds
Indane-1,3-dione: Shares a similar indene core but lacks the carbonitrile group.
1H-Indene, 2,3-dihydro-1,1-dimethyl-3-(1-methylethyl): Another indene derivative with different substituents.
Uniqueness: 1H-Indene-2-carbonitrile, 2,3-dihydro-5,6-dimethyl-1,3-dioxo- is unique due to the presence of both carbonitrile and dioxo groups, which confer distinct chemical and biological properties. These functional groups enable a wide range of chemical reactions and interactions, making the compound versatile for various applications.
Properties
CAS No. |
58138-32-2 |
|---|---|
Molecular Formula |
C12H9NO2 |
Molecular Weight |
199.20 g/mol |
IUPAC Name |
5,6-dimethyl-1,3-dioxoindene-2-carbonitrile |
InChI |
InChI=1S/C12H9NO2/c1-6-3-8-9(4-7(6)2)12(15)10(5-13)11(8)14/h3-4,10H,1-2H3 |
InChI Key |
FFFJTIJLJABDOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)C(=O)C(C2=O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,6-Bis[3-(dimethylamino)prop-2-en-1-ylidene]cyclohexan-1-one](/img/structure/B14616166.png)

![[(2-Methylprop-2-en-1-yl)selanyl]benzene](/img/structure/B14616174.png)

![2-[(Cyclohexylmethyl)amino]-4,6-diphenylpyridine-3-carbonitrile](/img/structure/B14616180.png)
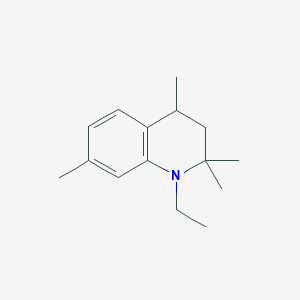
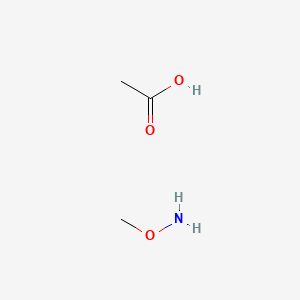
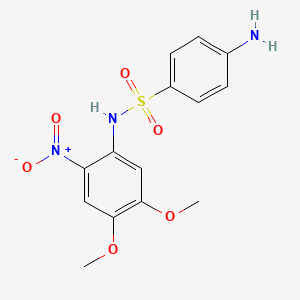
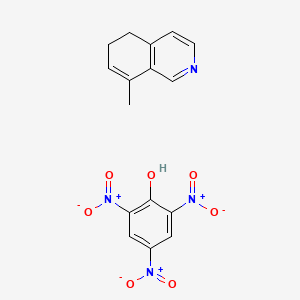
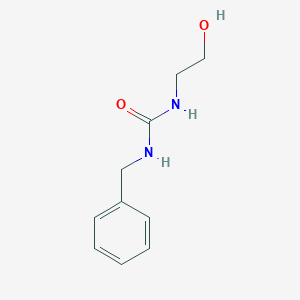
![[3,3-Bis(trifluoromethanesulfonyl)prop-2-en-1-yl]benzene](/img/structure/B14616231.png)
![1-Amino-4-{[4-(methylamino)phenyl]amino}-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid](/img/structure/B14616234.png)
